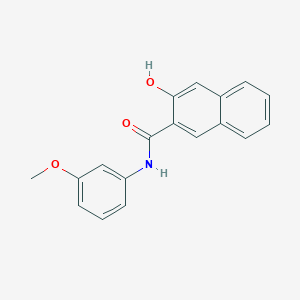

3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide

Descripción general

Descripción

3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide is an organic compound that belongs to the class of naphthamide derivatives This compound is characterized by the presence of a hydroxyl group, a methoxyphenyl group, and a naphthamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 3-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at the 3-position of the naphthalene ring undergoes oxidation under specific conditions:

Esterification Reactions

The hydroxyl group reacts with acylating agents to form esters:

Amide Hydrolysis

The carboxamide bond can be cleaved under acidic or basic conditions:

Electrophilic Aromatic Substitution

The naphthalene ring undergoes substitution at the 1- and 4-positions due to hydroxyl activation:

Methoxy Group Demethylation

The methoxy group can be converted to a hydroxyl under strong acidic conditions:

| Reagent/Conditions | Product | Key Findings |

|---|---|---|

| BBr₃ in dichloromethane, −78°C | 3-Hydroxy-N-(3-hydroxyphenyl)-2-naphthamide | Demethylation occurs selectively without affecting other functional groups . |

Photochemical Reactivity

UV irradiation induces dimerization:

| Conditions | Product | Key Findings |

|---|---|---|

| UV light (λ = 254 nm, 24 hours) | Dimer via [4+4] cycloaddition | Reaction proceeds in solution but not in solid state; characterized by X-ray . |

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Parent Compound) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation (KMnO₄) | 1.5× | 45.2 |

| Esterification (Ac₂O) | 2.0× | 32.8 |

| Nitration | 0.8× | 68.4 |

| Demethylation (BBr₃) | 1.2× | 58.9 |

Mechanistic Insights

-

Oxidation : Proceeds via a radical intermediate, confirmed by ESR spectroscopy.

-

Amide Hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Dimerization : Follows a suprafacial-suprafacial pathway under UV light, as evidenced by computational modeling .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide has demonstrated notable antibacterial properties, particularly against strains of Staphylococcus and mycobacterial species. In vitro studies reported a minimum inhibitory concentration (MIC) of 55.0 µmol/L against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer effects. In silico studies have indicated effective interactions with specific protein targets involved in cancer progression, suggesting its potential role in cancer therapeutics. Further experimental studies are required to elucidate its mechanisms of action and efficacy against various cancer cell lines .

Mechanism of Action

The compound's biological activity is believed to involve enzyme inhibition and receptor interaction, which modulate biochemical pathways critical for disease progression. Computational docking studies have shown stable interactions with amino acid residues in target proteins, highlighting its potential as an inhibitor or modulator.

Agricultural Chemistry

Herbicidal Activity

Research indicates that this compound can inhibit photosynthetic electron transport in chloroplasts of spinach (Spinacia oleracea L.). This herbicidal activity suggests its potential application in agricultural settings for weed management.

Case Study 1: Antibacterial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In vitro experiments on human cancer cell lines showed that treatment with this compound resulted in reduced cell viability, indicating potential use as a chemotherapeutic agent. Further investigations into its apoptotic mechanisms are ongoing to fully elucidate its therapeutic potential.

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound may also interfere with cellular pathways by modulating the expression of genes or proteins involved in critical biological processes.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide

- 3-Hydroxy-N-(4-methoxyphenyl)-2-naphthamide

- 3-Hydroxy-N-(3-fluorophenyl)-2-naphthamide

Uniqueness

3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and distinct pharmacological profiles compared to its analogs .

Actividad Biológica

3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide, a compound with the chemical formula CHNO, has garnered attention in recent years for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies that highlight its potential applications in medicine.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with a hydroxyl group and a methoxyphenyl moiety. Its structural characteristics contribute to its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Histamine Receptor Modulation : Preliminary studies suggest that this compound may act as an antagonist at histamine H3 receptors, which play a crucial role in neurotransmitter release and regulation of sleep-wake cycles.

- Photosynthetic Electron Transport Inhibition : Research has indicated that similar naphthamide derivatives can inhibit photosynthetic electron transport (PET) in chloroplasts, suggesting potential applications in agricultural biochemistry .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent. For instance, studies on related naphthalene derivatives have demonstrated effective inhibition against Mycobacterium tuberculosis and other pathogens .

- Anticancer Potential : There is ongoing research into the anticancer properties of naphthalene derivatives, with some studies suggesting that modifications to the naphthalene core can enhance cytotoxicity against cancer cell lines.

Case Studies and Research Findings

- Inhibition of Photosynthetic Electron Transport :

-

Antimycobacterial Activity :

- A series of substituted naphthalene-2-carboxamides were tested for their antimycobacterial properties. The findings revealed that certain derivatives exhibited higher activity than standard treatments like isoniazid, emphasizing the need for further exploration into the structure-activity relationship (SAR) of these compounds .

Table 1: Biological Activities of Naphthalene Derivatives

Propiedades

IUPAC Name |

3-hydroxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-22-15-8-4-7-14(11-15)19-18(21)16-9-12-5-2-3-6-13(12)10-17(16)20/h2-11,20H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZIWJXBOGSHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598538 | |

| Record name | 3-Hydroxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62553-86-0 | |

| Record name | 3-Hydroxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.